molecular formula C17H18N2O5S B3508995 Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate CAS No. 89369-45-9

Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate

Cat. No.: B3508995
CAS No.: 89369-45-9
M. Wt: 362.4 g/mol
InChI Key: MHDUPYHBAPIONE-UHFFFAOYSA-N
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Description

Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate (CAS 89369-45-9) is a benzoic acid derivative with the molecular formula C17H18N2O5S and a molecular weight of 362.40 g/mol . This compound is of significant interest in pharmaceutical and chemical research, particularly as a building block for developing novel molecules with potential biological activities. Its structure, which incorporates sulfonamide and benzamide functional groups, is characteristic of compounds explored for various therapeutic applications. In laboratory settings, this compound can be analyzed using reverse-phase (RP) HPLC methods. One documented analytical method uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (which can be replaced with formic acid for mass-spectrometry compatible applications) . This makes it a suitable compound for pharmacokinetic studies and for the isolation of impurities in preparative separations. Researchers value such compounds for their potential as molecular targets in drug discovery efforts. Benzoic acid derivatives, like this one, often serve as key scaffolds or "building blocks" in medicinal chemistry due to their structural versatility and ability to undergo substitutions, making them candidates for creating libraries of drug-like molecules . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and not for diagnostic, therapeutic, or personal use. Always refer to the safety data sheet (SDS) before handling and adhere to your institution's safe laboratory practices.

Properties

IUPAC Name

ethyl 2-[[2-(methanesulfonamido)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-24-17(21)13-9-5-6-10-14(13)18-16(20)12-8-4-7-11-15(12)19-25(2,22)23/h4-11,19H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUPYHBAPIONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237633
Record name Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate
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Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89369-45-9
Record name Ethyl 2-[[2-[(methylsulfonyl)amino]benzoyl]amino]benzoate
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Record name Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate
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Record name Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate
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Record name Ethyl 2-[[2-[(methylsulphonyl)amino]benzoyl]amino]benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate typically involves a multi-step process. One common method includes the reaction of 2-aminobenzoic acid with methylsulfonyl chloride to form 2-((methylsulphonyl)amino)benzoic acid. This intermediate is then reacted with ethyl chloroformate to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Analytical Applications

Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate has been utilized in various analytical methods, particularly in high-performance liquid chromatography (HPLC).

HPLC Methodology

The compound can be effectively separated using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid to ensure compatibility . This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies.

Case Study 1: Separation Techniques

In a study conducted using the Newcrom R1 HPLC column, this compound was analyzed under varying conditions to determine its efficacy in separating complex mixtures. The results demonstrated that the compound could be effectively isolated from impurities, highlighting its utility in pharmaceutical formulations .

Case Study 2: Pharmacokinetic Studies

Another research effort examined the pharmacokinetics of related compounds in animal models. The findings suggested that compounds with similar structures could have significant absorption rates and bioavailability, which are critical factors for drug development .

Mechanism of Action

The mechanism of action of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or interference with cell signaling mechanisms .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Structure : Simpler ester with a methoxy substituent at the 2-position of the benzoate ring.
  • Molecular Weight : 180.20 g/mol (vs. higher for the target compound due to additional substituents) .
  • Functional Groups: Methoxy and ester groups (lacks sulfonamide or benzoyl-amino linkages).
  • Applications : Used as a flavor/fragrance agent, regulated under JECFA/FCC standards for food additives .
  • Key Difference: The absence of sulfonamide and benzoyl-amino groups limits its bioactivity compared to the target compound.

Sulfonylurea Herbicides (e.g., Chlorimuron Ethyl Ester)

  • Structure : Features a sulfonylurea bridge connecting a pyrimidine/triazine heterocycle to the benzoate ester (e.g., chlorimuron ethyl ester: pyrimidine with chloro and methoxy groups) .
  • Functional Groups : Sulfonylurea, heterocycle, and ester.
  • Applications : Inhibit acetolactate synthase (ALS) in plants, acting as potent herbicides .
  • Comparison: The target compound replaces the sulfonylurea-heterocycle system with a methylsulphonylamino-benzoyl group, likely altering its mechanism of action. Sulfonylureas exhibit higher herbicidal activity due to ALS inhibition, whereas the target compound’s bioactivity remains unspecified .

Pharmaceutical Impurities (e.g., Imp. F(EP))

  • Structure: Includes benzoyl and trifluoromethylphenyl groups (e.g., Imp. F(EP): 2-[benzoyl(...trifluoromethylphenyl)amino]ethyl benzoate) .
  • Functional Groups : Trifluoromethyl, benzamide, and ester.
  • Applications : Byproducts in drug synthesis (e.g., antihistamines or CNS agents).
  • Comparison: The target compound lacks trifluoromethyl groups but shares benzoate and benzoyl-amino motifs. Trifluoromethyl groups enhance lipophilicity and metabolic resistance, whereas methylsulphonyl groups may improve solubility and binding specificity .

Structural and Functional Group Analysis

Table 1: Key Properties of Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate and Analogs

Compound Molecular Weight* Key Functional Groups Applications
Ethyl 2-((2-((methylsulphonyl)amino)... ~375.4 (estimated) Methylsulphonyl, benzoyl-amino, ester Potential agrochemical/pharmaceutical
Ethyl 2-methoxybenzoate 180.20 Methoxy, ester Food additive (flavor)
Chlorimuron ethyl ester 414.8 Sulfonylurea, pyrimidine, ester Herbicide
Imp. F(EP) (pharmaceutical impurity) ~450 (estimated) Trifluoromethyl, benzamide, ester Drug synthesis intermediate

*Molecular weights for the target compound and Imp. F(EP) are estimated based on structural analogs.

Research Findings and Implications

  • Bioactivity: Sulfonylurea herbicides (e.g., metsulfuron methyl ester) rely on ALS inhibition, while the target compound’s methylsulphonylamino group may target different enzymes or receptors .
  • Solubility : The ester group in all compounds enhances lipid solubility, but methylsulphonyl and trifluoromethyl substituents modulate polarity and bioavailability .
  • Safety : While sulfonylureas require careful handling due to herbicidal activity, ethyl 2-methoxybenzoate is generally recognized as safe for food use .

Biological Activity

Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate, a compound with the CAS number 89369-45-9, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC17H18N2O5S
Molecular Weight362.401 g/mol
LogP2.86
InChI KeyMHDUPYHBAPIONE-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism of action involves the inhibition of protein synthesis pathways, leading to reduced nucleic acid and peptidoglycan production .
  • Biofilm Inhibition :
    • The compound exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) reported between 62.216 and 124.432 μg/mL . This suggests its potential utility in treating infections characterized by biofilm formation.
  • Comparative Analysis :
    • When compared to ciprofloxacin, a well-known antibiotic, this compound showed promising results in inhibiting biofilm formation, indicating its potential as an alternative therapeutic agent .

Synthesis and Pharmacological Applications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be analyzed using reverse phase high-performance liquid chromatography (RP-HPLC), which is effective for isolating impurities and assessing pharmacokinetics .

Table: Synthesis Overview

StepDescription
Step 1Reaction of methylsulfonyl amine with benzoyl chloride to form an intermediate .
Step 2Coupling with ethyl ester to achieve the final structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sequential functionalization. First, introduce the methylsulfonylamino group to the benzoyl moiety using methylsulfonamide under basic conditions (e.g., NaH in THF). Subsequent coupling with ethyl 2-aminobenzoate via amide bond formation is achieved using coupling agents like EDCI/HOBt or benzoyl chloride in anhydrous THF. Optimize yields by controlling stoichiometry (1.2–1.5 equivalents of benzoylating agent) and reaction time (12–24 hours at room temperature). Purification typically involves flash chromatography (cyclohexane/EtOAc gradients) .

Q. How is the structural characterization of this compound performed, and what key spectral markers should researchers prioritize?

  • Methodology : Use ¹H NMR to identify the methylsulfonyl group (singlet at δ ~3.60 ppm for -SO₂CH₃) and ester protons (triplet/q for -OCH₂CH₃ at δ ~1.25–4.25 ppm). ¹³C NMR confirms the carbonyl groups (ester at ~165–170 ppm, amide at ~165–169 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) with an error margin <5 ppm. For example, a derivative in showed a calculated [M+H]⁺ of 518.02730, matching experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization, particularly for regiochemical ambiguities?

  • Methodology : Discrepancies in NMR assignments (e.g., overlapping aromatic protons) can be addressed via 2D NMR (COSY, HSQC) to correlate protons and carbons. For example, in , HSQC confirmed the connectivity of the benzoyl and sulfonamide groups. Additionally, isotopic labeling or computational modeling (DFT calculations) can verify electronic environments of ambiguous peaks .

Q. What strategies mitigate unexpected reaction pathways, such as cyclization or sulfonamide decomposition?

  • Methodology : To suppress cyclization (e.g., forming benzothiazoles), avoid excess base (e.g., NaH) and control reaction temperature (<25°C). For sulfonamide stability, use anhydrous solvents (e.g., THF) and inert atmospheres. If decomposition occurs, monitor intermediates via TLC and quench reactions at 50–70% conversion before side reactions dominate .

Q. How can this compound serve as a building block for bioactive derivatives, and what functionalization sites are most reactive?

  • Methodology : The ester group (-COOEt) can be hydrolyzed to a carboxylic acid for further coupling. The methylsulfonylamino (-NHSO₂CH₃) and benzamide (-NHCO-) groups are amenable to nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura). Derivatives in demonstrated potential as enzyme inhibitors or ligands by modifying the benzoyl or sulfonamide moieties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate
Reactant of Route 2
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Ethyl 2-((2-((methylsulphonyl)amino)benzoyl)amino)benzoate

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